Measured α-Deuterium Kinetic Isotope Effects in Oxidative Addition to Platinum(II) Complexes
In oxidative addition to [PtMe₂(bpy)], benzyl-alpha,alpha-d2 bromide (PhCD₂Br) exhibits a solvent-dependent secondary α-deuterium kinetic isotope effect (KIE) relative to undeuterated benzyl bromide (PhCH₂Br). While (kH/kD)α values in acetone are near unity (0.97–1.05 across 15–35 °C), reactions in benzene yield a significantly elevated KIE of 1.33 at 25 °C [1]. This quantitative divergence directly informs transition-state structure and SN2 mechanism assignment.
| Evidence Dimension | Secondary α-deuterium kinetic isotope effect (kH/kD)α |
|---|---|
| Target Compound Data | kH/kD = 0.97–1.05 (acetone); 1.33 (benzene) |
| Comparator Or Baseline | PhCH₂Br: kH/kD = 1.0 (by definition) |
| Quantified Difference | In benzene: 33% higher rate for protiated vs. deuterated substrate |
| Conditions | [PtMe₂(bpy)] oxidative addition; 25 °C in acetone or benzene |
Why This Matters
The 1.33 KIE in benzene, the highest reported for oxidative addition at the time of study, provides a unique probe for solvent effects on transition-state looseness, enabling procurement for mechanistic studies where other isotopologues would yield near‑unity KIEs.
- [1] Aseman, M. D., Rashidi, M., Nabavizadeh, S. M., Puddephatt, R. J. Organometallics 2013, 32, 2593–2598. DOI: 10.1021/om400084b. View Source
